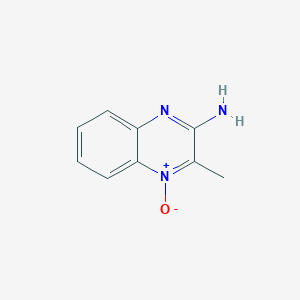![molecular formula C16H18N2O2 B14353329 1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene CAS No. 92537-92-3](/img/structure/B14353329.png)
1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene is an organic compound that belongs to the class of aromatic isocyanates It is characterized by the presence of two isocyanate groups attached to a benzene ring, which is further substituted with a cyclohexylmethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene typically involves the reaction of an appropriate aromatic amine with phosgene or its derivatives. The process can be summarized as follows:
Aromatic Amine Preparation: The starting material, an aromatic amine, is prepared through standard organic synthesis techniques.
Phosgenation: The aromatic amine is then reacted with phosgene (COCl₂) under controlled conditions to form the corresponding isocyanate. This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of alternative phosgene derivatives, such as diphosgene or triphosgene, can also be employed to minimize the hazards associated with phosgene gas.
化学反応の分析
Types of Reactions
1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate groups can react with nucleophiles, such as alcohols or amines, to form urethanes or ureas, respectively.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and elastomers.
Hydrolysis: In the presence of water, the isocyanate groups can hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with the isocyanate groups.
Catalysts: Catalysts such as dibutyltin dilaurate or tertiary amines can be used to accelerate the reactions.
Solvents: Organic solvents like toluene, dichloromethane, or acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products
Urethanes: Formed by the reaction of isocyanates with alcohols.
Ureas: Formed by the reaction of isocyanates with amines.
Polyurethanes: Formed through polymerization reactions involving diisocyanates and polyols.
科学的研究の応用
1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene has several scientific research applications:
Polymer Chemistry: Used as a building block for the synthesis of polyurethanes, which have applications in coatings, adhesives, and foams.
Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical implants due to its reactivity and ability to form biocompatible polymers.
Industrial Applications: Utilized in the production of high-performance coatings, sealants, and elastomers.
作用機序
The mechanism of action of 1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene primarily involves the reactivity of its isocyanate groups. These groups can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene can be compared with other similar compounds, such as:
1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane: Another aromatic isocyanate with similar reactivity but different substitution patterns.
3-Isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate: A compound with a different cyclohexyl substitution, affecting its reactivity and applications.
Benzene, 1-isocyanato-3-methyl-: A simpler aromatic isocyanate with only one isocyanate group and a methyl substituent.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of polymers and materials that can be synthesized from it.
特性
CAS番号 |
92537-92-3 |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33 g/mol |
IUPAC名 |
1-isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-13-14(6-5-7-15(13)17-11-19)10-16(18-12-20)8-3-2-4-9-16/h5-7H,2-4,8-10H2,1H3 |
InChIキー |
SAAXQBHYABCABS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1N=C=O)CC2(CCCCC2)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Hydroxyimino)-2-phenylethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14353252.png)
![8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL](/img/structure/B14353259.png)
![6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B14353261.png)
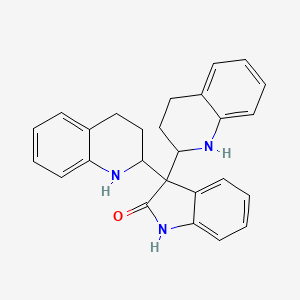
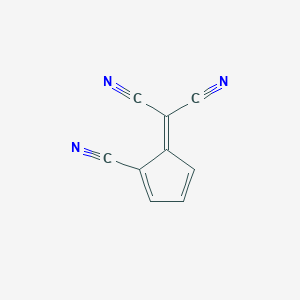
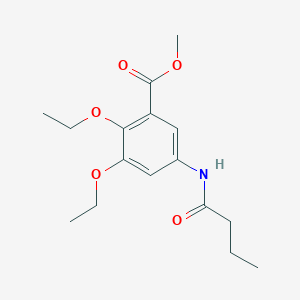
![Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro-](/img/structure/B14353288.png)
![1-[4-(Dichloromethyl)phenyl]ethan-1-one](/img/structure/B14353293.png)
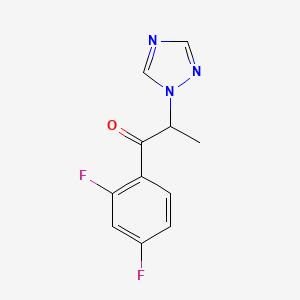
![2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14353304.png)
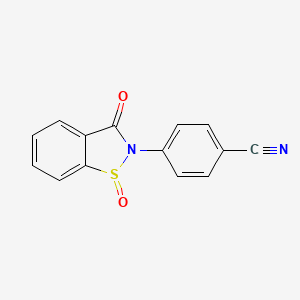
![Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester](/img/structure/B14353319.png)
![1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine](/img/structure/B14353320.png)
